[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate
Description
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a carboxylate ester group. The ester moiety is further linked to a 1,2-oxazole (isoxazole) ring substituted at the 5-position with a 2,4-difluorophenyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the quinoline scaffold may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O3/c21-13-6-7-15(16(22)9-13)19-10-14(24-27-19)11-26-20(25)18-8-5-12-3-1-2-4-17(12)23-18/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPQDJUODBFPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Coupling with Quinoline-2-carboxylate: The final step involves coupling the oxazole intermediate with quinoline-2-carboxylate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline or oxazole derivatives.
Substitution: Formation of substituted quinoline or oxazole derivatives.
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Quinoline Positional Isomerism: The target compound’s quinoline-2-carboxylate group differs from the 4-carboxylate analog in .
Oxazole Substituents: The target’s 2,4-difluorophenyl group contrasts with the methyl group in .
Linker Variability : The target uses a methyl ester linker, whereas employs a carbamoyl ethyl group. The latter may introduce hydrogen-bonding capacity, impacting pharmacokinetics .
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H12F2N2O4
- Molecular Weight : 358.295 g/mol
- CAS Number : 1210697-80-5
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of oxazole and quinoline intermediates, which are subsequently coupled under specific conditions. Common reagents include acetic anhydride and sodium hydride, with various catalysts employed to facilitate the formation of the heterocyclic rings.
Anticancer Activity
Recent studies indicate that derivatives of quinoline and oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymes : The oxazole and quinoline moieties can interact with enzymes involved in cancer cell metabolism, potentially leading to apoptosis.
- Induction of Apoptosis : Flow cytometry assays have demonstrated that related compounds induce apoptosis in cancer cell lines in a dose-dependent manner .
- Interaction with Receptors : The compound may bind to specific receptors or proteins within cancer cells, disrupting their normal function and promoting cell death.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship revealed that the presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances the anticancer activity. Modifications to the oxazole ring also significantly influenced biological potency .
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induces apoptosis |
| Related Quinoline Derivative | U-937 | 10 | Enzyme inhibition |
| Oxazole Analog | A549 | 12 | Receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
